molecular formula C9H13NO2S B13474674 Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate

Cat. No.: B13474674
M. Wt: 199.27 g/mol
InChI Key: MWUPULFXWPZBGU-ZETCQYMHSA-N
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Description

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an amino group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another approach involves the Gewald reaction, which is a multi-component reaction that synthesizes thiophene derivatives from ketones, α-cyanoesters, and elemental sulfur . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. Reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(3-methylthiophen-2-yl)propanoic acid: Similar structure but lacks the methyl ester group.

    Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate: Similar structure but differs in the stereochemistry of the amino group.

Uniqueness

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a thiophene ring and an amino acid derivative makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1

InChI Key

MWUPULFXWPZBGU-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)OC)N

Origin of Product

United States

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